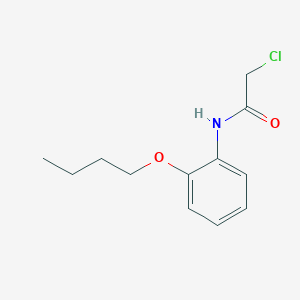
N-(2-Butoxyphenyl)-2-chloro-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The preparation of Ethyl hydrogen fumarate involves the esterification of fumaric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Ethyl hydrogen fumarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: Reduction reactions can convert it to succinic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are fumaric acid, succinic acid, and substituted fumarates, respectively.
Applications De Recherche Scientifique
Ethyl hydrogen fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of Ethyl hydrogen fumarate involves its hydrolysis to fumaric acid and ethanol. Fumaric acid can then participate in the tricarboxylic acid cycle, a crucial metabolic pathway in cellular respiration. The molecular targets and pathways involved include enzymes like fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.
Comparaison Avec Des Composés Similaires
Ethyl hydrogen fumarate can be compared with other similar compounds such as:
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.
Fumaric acid: The parent compound, which is a key intermediate in the tricarboxylic acid cycle.
Ethyl hydrogen fumarate is unique due to its specific ester group, which imparts different solubility and reactivity characteristics compared to its analogs.
Propriétés
Numéro CAS |
41240-82-8 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
N-(2-butoxyphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Clé InChI |
KJLAOPIUOGHMOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



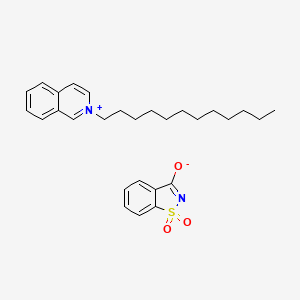

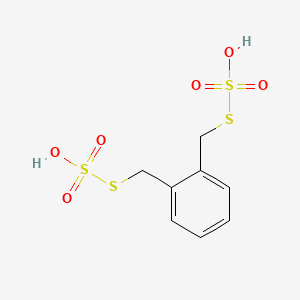

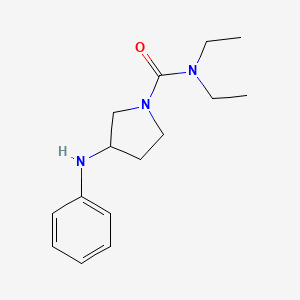
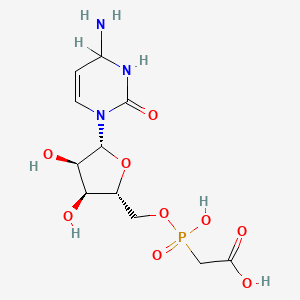
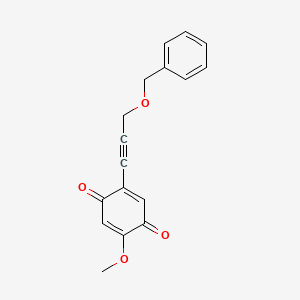
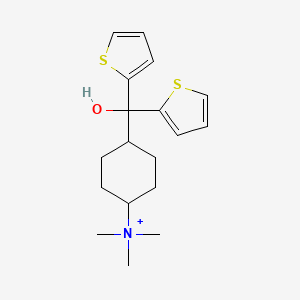
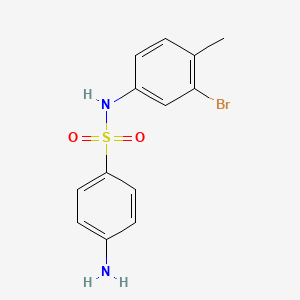
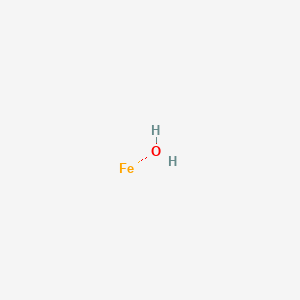
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)

